molecular formula C18H25N3O2 B2558624 2-(Azepan-1-yl)-N-[cyano-(2-methoxyphenyl)methyl]propanamide CAS No. 1436017-80-9

2-(Azepan-1-yl)-N-[cyano-(2-methoxyphenyl)methyl]propanamide

Cat. No.: B2558624
CAS No.: 1436017-80-9
M. Wt: 315.417
InChI Key: IETVSVJQLYNXKJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-(Azepan-1-yl)-N-[cyano-(2-methoxyphenyl)methyl]propanamide is a useful research compound. Its molecular formula is C18H25N3O2 and its molecular weight is 315.417. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The solubility of this chemical has been described as soluble. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

PKB Inhibitors Development Novel azepane derivatives, including structures similar to 2-(Azepan-1-yl)-N-[cyano-(2-methoxyphenyl)methyl]propanamide, have been prepared and evaluated for their inhibitory activity against protein kinase B (PKB-alpha) and protein kinase A (PKA). These compounds are designed based on molecular modeling studies, using crystal structures to rationalize their activities. One such compound showed high activity and plasma stability, indicating potential therapeutic applications (Breitenlechner et al., 2004).

Analytical Detection in Designer Drugs Azepane derivatives have also been identified in the analysis of new psychoactive substances, suggesting the importance of analytical methods for detecting such compounds in biological samples. This highlights their relevance in forensic toxicology and public health (Nakajima et al., 2012).

Immunomodulant Research 2-Cyanaziridine derivatives, related to the azepane structure, have shown therapeutic action in adjuvant arthritis in rats, indicating potential for immunomodulation and therapeutic applications without direct anti-inflammatory action (Bicker, 1982).

Antifungal and Antibacterial Activities Methyl 2-[propanamide-2'-methoxycarbonyl] benzoate, a compound related to azepane derivatives, exhibited chymotrypsin inhibitory activity and was active against Escherichia coli and Shigella boydii. This suggests potential for the development of new antibacterial and antifungal agents (Atta-ur-Rahman et al., 1997).

Norepinephrine Transporters Imaging Azepane derivatives have been explored as potent inhibitors of norepinephrine reuptake, with potential application in imaging central norepinephrine transporters (NET) using positron emission tomography (PET). This research provides insights into the brain's neurotransmitter systems and potential diagnostic applications (Schou et al., 2006).

Properties

IUPAC Name

2-(azepan-1-yl)-N-[cyano-(2-methoxyphenyl)methyl]propanamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H25N3O2/c1-14(21-11-7-3-4-8-12-21)18(22)20-16(13-19)15-9-5-6-10-17(15)23-2/h5-6,9-10,14,16H,3-4,7-8,11-12H2,1-2H3,(H,20,22)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IETVSVJQLYNXKJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C(=O)NC(C#N)C1=CC=CC=C1OC)N2CCCCCC2
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H25N3O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

315.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.